molecular formula C23H23N3O2 B2747390 N-(2,3-dihydro-1H-inden-1-yl)-2-{8-oxo-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-9-yl}acetamide CAS No. 1251709-25-7

N-(2,3-dihydro-1H-inden-1-yl)-2-{8-oxo-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-9-yl}acetamide

Cat. No.: B2747390
CAS No.: 1251709-25-7
M. Wt: 373.456
InChI Key: LGNMTTKXCKEPOS-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-1-yl)-2-{8-oxo-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-9-yl}acetamide is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications in medicinal chemistry, particularly as anxiolytics, sedatives, and anticonvulsants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-2-{8-oxo-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-9-yl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the indene and benzodiazepine intermediates, followed by their coupling through acylation or amidation reactions. Common reagents used in these reactions include acyl chlorides, amines, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-1-yl)-2-{8-oxo-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-9-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary from mild to harsh, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, it may be used to study the interactions of benzodiazepines with their molecular targets, such as GABA receptors.

Medicine

Medically, compounds of this class are often investigated for their potential therapeutic effects, including anxiolytic, sedative, and anticonvulsant properties.

Industry

In the industrial sector, such compounds may be used in the development of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-2-{8-oxo-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-9-yl}acetamide likely involves binding to specific molecular targets, such as GABA receptors in the central nervous system. This binding can modulate the activity of these receptors, leading to the compound’s pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.

    Clonazepam: Known for its anticonvulsant and anxiolytic properties.

Uniqueness

N-(2,3-dihydro-1H-inden-1-yl)-2-{8-oxo-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-9-yl}acetamide may have unique structural features that confer specific binding affinities and pharmacological profiles, distinguishing it from other benzodiazepines.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-2-(4-oxo-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c27-22(25-19-13-12-15-6-1-2-7-16(15)19)14-26-21-11-4-3-9-20(21)24-18-10-5-8-17(18)23(26)28/h1-4,6-7,9,11,17,19H,5,8,10,12-14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNMTTKXCKEPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=NC3=CC=CC=C3N(C2=O)CC(=O)NC4CCC5=CC=CC=C45)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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